molecular formula C15H13NO2 B1290884 [4-(Benzyloxy)phenoxy]acetonitrile CAS No. 50635-26-2

[4-(Benzyloxy)phenoxy]acetonitrile

Cat. No.: B1290884
CAS No.: 50635-26-2
M. Wt: 239.27 g/mol
InChI Key: VRFUWGXTKRQBGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(Benzyloxy)phenoxy]acetonitrile is a chemical compound offered for research and development purposes. Compounds featuring benzyloxy and phenoxy ether functional groups, like this one, are of significant interest in medicinal chemistry and serve as valuable synthetic intermediates . The benzyloxy group is a common protecting group for phenols and can be found in compounds under investigation for a variety of biological activities. Research indicates that molecules containing substituted benzyloxy groups are explored for their potential in developing therapies for neurological disorders and as antitumor agents . Furthermore, the 4-benzyloxy-benzylamino chemotype has been identified in the development of potent and selective peroxisome proliferator-activated receptor alpha (PPARα) agonists, which show promise for treating conditions like diabetic retinopathy . As a building block, this compound can be utilized in organic synthesis to construct more complex molecular architectures. This product is intended for use in a laboratory setting by qualified researchers. For Research Use Only. Not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-phenylmethoxyphenoxy)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2/c16-10-11-17-14-6-8-15(9-7-14)18-12-13-4-2-1-3-5-13/h1-9H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRFUWGXTKRQBGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)OCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601276022
Record name 2-[4-(Phenylmethoxy)phenoxy]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601276022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50635-26-2
Record name 2-[4-(Phenylmethoxy)phenoxy]acetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50635-26-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[4-(Phenylmethoxy)phenoxy]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601276022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Benzyloxy Phenoxy Acetonitrile

Primary Synthetic Routes

A common and direct method for synthesizing [4-(Benzyloxy)phenoxy]acetonitrile is through the Williamson ether synthesis. This classical organic reaction provides an efficient means to form the characteristic benzyloxy-phenoxy ether linkage.

The principal synthesis of this compound involves the O-alkylation of a phenol (B47542) with a benzyl (B1604629) halide. Specifically, 4-hydroxybenzonitrile (B152051) can be reacted with a benzyl halide, such as benzyl bromide, to yield the target compound. This reaction is typically carried out in the presence of a base and a suitable solvent.

In a representative procedure, 4-hydroxy-3-methoxyphenylacetonitrile (B1293680) is treated with potassium carbonate in acetone (B3395972). chemicalbook.com The potassium carbonate acts as a base to deprotonate the hydroxyl group of the phenol, forming a more nucleophilic phenoxide ion. Following this, benzyl bromide is added to the reaction mixture, which is then heated to reflux for several hours. chemicalbook.com The phenoxide ion displaces the bromide ion in an SN2 reaction, forming the desired ether linkage. wikipedia.org After workup and purification, this compound is obtained in high yield. chemicalbook.com

Table 1: Reaction Conditions for the Synthesis of a this compound Analog chemicalbook.com

Reactant 1 Reactant 2 Base Solvent Reaction Time Temperature Yield

Analogous Synthetic Strategies for Related Benzyloxy- and Phenoxy-Containing Acetonitriles

The synthetic principles applied to this compound can be extended to a variety of related compounds. These strategies also primarily rely on etherification and cyanation reactions.

The Williamson ether synthesis is a versatile and widely used method for forming ether bonds, including the aryloxy linkages found in these types of molecules. francis-press.comorgchemres.org This reaction involves the coupling of an alkoxide or phenoxide with an organohalide. wikipedia.org For the synthesis of benzyloxy- and phenoxy-containing acetonitriles, this typically involves reacting a substituted phenol with a benzyl halide or a substituted benzyl alcohol with a phenyl halide. francis-press.comfrancis-press.com

The reaction is generally conducted under basic conditions to deprotonate the hydroxyl group, thereby increasing its nucleophilicity. francis-press.com Common bases include potassium carbonate and sodium hydroxide (B78521). The choice of solvent can influence the reaction, with non-protonic solvents like acetone, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) often being employed. francis-press.com The reaction proceeds via an SN2 mechanism, where the phenoxide ion attacks the electrophilic carbon of the benzyl halide. wikipedia.orgmasterorganicchemistry.com

The efficiency of the Williamson ether synthesis can be affected by the nature of the reactants. Primary alkyl halides, like benzyl chloride and benzyl bromide, are ideal for this reaction. wikipedia.org The phenoxide may be primary, secondary, or tertiary; however, steric hindrance can be a limiting factor. wikipedia.org

An alternative synthetic approach involves the introduction of the nitrile group in a later step. This is typically achieved through a cyanation reaction, where a halogenated precursor is treated with a cyanide salt. For instance, a compound such as 4-benzyloxybenzyl chloride can be reacted with an alkali metal cyanide to produce 4-benzyloxyphenylacetonitrile. google.com

The cyanation of halogenated precursors typically proceeds through a nucleophilic substitution mechanism. Alkali metal cyanides, such as sodium cyanide (NaCN) and potassium cyanide (KCN), serve as the source of the cyanide nucleophile (CN⁻). google.comorgsyn.org The reaction of 4-benzyloxybenzyl chloride with sodium cyanide, for example, results in the displacement of the chloride ion by the cyanide ion to form the C-C bond of the acetonitrile (B52724) group. google.com

The scope of this reaction is quite broad, and it can be applied to various benzylic and allylic halides. The reactivity of the halide is an important factor, with iodides and bromides being more reactive than chlorides. The choice between NaCN and KCN can depend on factors like solubility in the chosen solvent system and cost.

The choice of solvent plays a critical role in the efficacy of cyanation reactions. Polar aprotic solvents such as DMSO, DMF, and acetone are often preferred. francis-press.comorgsyn.org These solvents are effective at solvating the metal cation of the cyanide salt, which in turn enhances the nucleophilicity of the cyanide anion.

In some cases, a two-phase system involving water and an organic solvent, such as benzene (B151609), may be used, often in the presence of a phase-transfer catalyst like triethylbenzylammonium chloride. google.com The phase-transfer catalyst facilitates the transport of the cyanide anion from the aqueous phase to the organic phase where the reaction with the halogenated precursor occurs. google.com The use of dry acetone is also a common practice to avoid side reactions and ensure a good yield. orgsyn.org

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
4-Hydroxybenzonitrile
Benzyl chloride
4-hydroxy-3-methoxyphenylacetonitrile
Potassium carbonate
Benzyl bromide
Sodium hydroxide
Dimethylformamide (DMF)
Dimethyl sulfoxide (DMSO)
4-benzyloxybenzyl chloride
Sodium cyanide (NaCN)
Potassium cyanide (KCN)
Anisyl chloride
Triethylbenzylammonium chloride
Benzene

Multi-Step Synthesis of Structurally Related Analogs and Derivatives

The synthesis of analogs and derivatives of this compound often involves multi-step sequences that allow for the construction of complex molecular architectures. These methods provide access to a wide array of compounds with varied substitution patterns and functional groups.

A common strategy for creating structurally related ethers involves the Williamson ether synthesis. For instance, the synthesis of 4-(Benzyloxy)-3-methoxyphenylacetonitrile, a close analog, is achieved by reacting 4-hydroxy-3-methoxyphenylacetonitrile with benzyl bromide. chemicalbook.com This reaction is typically carried out in the presence of a base such as potassium carbonate in a suitable solvent like acetone. The mixture is heated to reflux to drive the reaction to completion, resulting in a high yield of the desired product. chemicalbook.com

Table 1: Synthesis of 4-(Benzyloxy)-3-methoxyphenylacetonitrile chemicalbook.com
Starting MaterialReagentsSolventConditionsProductYield
4-hydroxy-3-methoxyphenylacetonitrilePotassium carbonate, Benzyl bromideAcetoneReflux, 4 hours4-(Benzyloxy)-3-methoxyphenylacetonitrileQuantitative

Similarly, the synthesis of 4-phenoxy-phenyl isoxazole (B147169) derivatives, which share the phenoxy-phenyl core structure, begins with the reaction of a phenol, such as 4-(benzyloxy)phenol, with 4-fluorobenzaldehyde. nih.gov This nucleophilic aromatic substitution is conducted in the presence of potassium carbonate in DMF at an elevated temperature. nih.gov The resulting aldehyde is then converted to an aldoxime using hydroxylamine (B1172632) hydrochloride, followed by chlorination with N-chlorosuccinimide (NCS) to yield a chloroaldoxime intermediate. nih.gov

Another class of related derivatives, 4-(4-benzoylaminophenoxy)phenol compounds, are synthesized through a sequence involving a Suzuki coupling or a nucleophilic aromatic substitution (SNAr) reaction. nih.gov For example, the SNAr reaction between 4-fluoronitrobenzene and hydroquinone (B1673460) yields a diphenyl ether intermediate. Subsequent reduction of the nitro group to an amine, followed by amide bond formation with a benzoic acid derivative, furnishes the target compounds. nih.gov

The synthesis of 2-(4-bromophenoxy)phenyl acetonitrile, another analog, is accomplished by reacting crude 2-(4-bromophenoxy)benzyl bromide with sodium cyanide. prepchem.com The reaction is performed in a mixture of water and ethanol (B145695) under reflux conditions. prepchem.com

Table 2: Synthesis of Structurally Related Analogs
Target Compound ClassKey Starting MaterialsKey ReactionsReference
4-Phenoxy-phenyl isoxazoles4-(Benzyloxy)phenol, 4-FluorobenzaldehydeNucleophilic aromatic substitution, Oximation, Chlorination nih.gov
4-(4-Benzoylaminophenoxy)phenols4-Fluoronitrobenzene, HydroquinoneSNAr reaction, Nitro reduction, Amide coupling nih.gov
2-(4-Bromophenoxy)phenyl acetonitrile2-(4-Bromophenoxy)benzyl bromide, Sodium cyanideNucleophilic substitution prepchem.com
4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoateEthyl 4-hydroxybenzoate (B8730719), 1-BromododecaneAlkylation, Hydrolysis, Esterification nih.gov

Furthermore, more complex liquid crystal derivatives like 4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate have been synthesized. This multi-step process starts with the alkylation of ethyl 4-hydroxybenzoate with 1-bromododecane, followed by hydrolysis of the ester and subsequent esterification with 4-benzyloxyphenol. nih.gov

Accelerated Synthesis Techniques for Analogous Compounds

To overcome the limitations of traditional batch synthesis, accelerated synthesis techniques such as flow chemistry and the use of microreactors have been applied to the production of analogous compounds. These methods offer advantages in terms of reaction speed, efficiency, and scalability.

Flow chemistry, which involves the continuous pumping of reagents through reactors, has been utilized for the multi-step synthesis of complex molecules. syrris.jp For example, the synthesis of the alkaloid natural product (±)-oxomaritidine was achieved in a continuous seven-step sequence using packed columns containing immobilized reagents and catalysts. syrris.jp This approach significantly reduces manual handling and purification time between steps. syrris.jp While not directly applied to this compound, this methodology demonstrates the potential for rapid, automated synthesis of structurally complex analogous compounds.

Microreactors have also been employed for the synthesis of related compounds. The preparation of various phenylcyanoacrylates, which are structurally similar to the target molecule, has been successfully performed in microreactor systems. chemrxiv.org For instance, the Knoevenagel condensation of benzaldehydes with tert-butyl cyanoacetate (B8463686) can be efficiently carried out in a continuous flow setup. chemrxiv.org This technique allows for precise control over reaction parameters, leading to higher yields and purity of the final products. chemrxiv.org The use of solid-supported catalysts and reagents within these microreactors further simplifies purification processes. chemrxiv.org

Table 3: Accelerated Synthesis Techniques for Analogous Compounds
TechniqueKey FeaturesExample ApplicationAdvantagesReference
Flow ChemistryContinuous processing, Immobilized reagents/catalystsMulti-step synthesis of (±)-oxomaritidineReduced reaction time, Automation, Improved safety syrris.jp
MicroreactorsHigh surface-to-volume ratio, Precise parameter controlSynthesis of tert-butyl phenylcyanoacrylatesEnhanced reaction rates, Higher yields, Scalability chemrxiv.org

Chemical Transformations and Reactive Pathways of 4 Benzyloxy Phenoxy Acetonitrile

Role as a Versatile Synthetic Intermediate

The structure of [4-(Benzyloxy)phenoxy]acetonitrile makes it an ideal starting point for multi-step syntheses. The benzyl (B1604629) group serves as a common and reliable protecting group for the phenol (B47542), which can be removed under specific conditions to reveal a reactive hydroxyl group. Meanwhile, the acetonitrile (B52724) moiety offers a pathway to introduce nitrogen-containing functional groups or to be converted into other functionalities.

This compound and its close derivatives are recognized as intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs). organic-chemistry.org Its structural framework is a key component in the development of novel compounds, such as those designed as inhibitors for enzymes like acetyl-CoA carboxylase. libretexts.org For instance, the related compound 4-(benzyloxy)phenol is used as a starting material in the synthesis of 4-phenoxy-phenyl isoxazole (B147169) derivatives, which are investigated for their potential as anticancer agents. libretexts.org The benzyloxy group in these complex structures is often strategically modified to enhance the molecule's flexibility and biological activity. libretexts.org

Diversification Strategies for Structural Modification

The chemical architecture of this compound allows for targeted modifications at its key functional groups. Chemists can selectively transform the nitrile, cleave the benzyl ether, or alter the phenoxy ring to create a library of derivatives from a single precursor.

The nitrile group (–C≡N) is a highly versatile functional group that can be converted into several other important chemical moieties, including primary amines, carboxylic acids, and tetrazoles. sigmaaldrich.comnih.gov The electrophilic nature of the nitrile carbon makes it susceptible to attack by nucleophiles, which is the basis for its diverse reactivity. nih.gov

Reduction to Primary Amines: The most common transformation of the nitrile group is its reduction to a primary amine (–CH₂NH₂). This is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. nih.govchemicalbook.com A specific patent demonstrates the reduction of a related nitrostyrene (B7858105) to 2-(4-benzyloxy-phenyl)-ethylamine (B1330059) using LiAlH₄ in tetrahydrofuran, achieving a 75% yield. chemicalbook.com Other methods include the use of Raney Nickel or diisopropylaminoborane (B2863991) with a catalytic amount of lithium borohydride. libretexts.orggoogle.com

Hydrolysis to Carboxylic Acids: The nitrile group can be fully hydrolyzed to a carboxylic acid (–COOH) under either acidic or basic conditions, typically requiring heat. youtube.comrsc.org Acid-catalyzed hydrolysis involves heating the nitrile with a strong acid like hydrochloric acid (HCl), which proceeds through an amide intermediate to form the final carboxylic acid. youtube.comyoutube.com In basic hydrolysis, the nitrile is heated with a base such as sodium hydroxide (B78521) (NaOH), which initially forms a carboxylate salt; a subsequent acidification step is required to obtain the free carboxylic acid. rsc.org

Conversion to Tetrazoles: The nitrile functionality can undergo a [3+2] cycloaddition reaction with an azide (B81097), such as sodium azide (NaN₃), to form a tetrazole ring. chalcogen.ronih.gov This transformation is significant in medicinal chemistry, as the tetrazole ring is often used as a bioisostere for the carboxylic acid group, offering similar acidic properties but with improved metabolic stability. chalcogen.robeilstein-journals.org The reaction is typically carried out in a solvent like dimethylformamide (DMF) and may be facilitated by a catalyst. chalcogen.ro

Table 1: Representative Transformations of the Nitrile Group
TransformationProduct Functional GroupTypical Reagents and ConditionsReference
ReductionPrimary Amine (-CH₂NH₂)1. Lithium Aluminum Hydride (LiAlH₄) in THF 2. Raney Nickel, H₂ 3. Diisopropylaminoborane, cat. LiBH₄ chemicalbook.comlibretexts.orgmasterorganicchemistry.com
Hydrolysis (Acidic)Carboxylic Acid (-COOH)Aqueous HCl or H₂SO₄, heat (reflux) youtube.comgoogleapis.com
Hydrolysis (Basic)Carboxylate Salt (-COO⁻)Aqueous NaOH or KOH, heat (reflux), followed by acid workup to get COOH rsc.orggoogleapis.com
CycloadditionTetrazoleSodium Azide (NaN₃), NH₄Cl in DMF chalcogen.ro

Beyond the nitrile group, the benzyloxy and phenoxy portions of the molecule offer additional sites for strategic chemical modification.

Cleavage of the Benzyl Ether: The benzyloxy group (–OCH₂Ph) is a widely used protecting group for phenols because it is stable under many reaction conditions but can be removed selectively. organic-chemistry.org The most common method for its removal is catalytic hydrogenation. This process, often referred to as debenzylation, involves reacting the compound with hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst. google.com An alternative and often milder method is catalytic transfer hydrogenation, which uses a hydrogen donor like formic acid or cyclohexene (B86901) in place of H₂ gas. organic-chemistry.orgrsc.org This reaction cleaves the benzyl ether to yield the corresponding phenol, (4-hydroxyphenyl)acetonitrile, and toluene (B28343) as a byproduct. organic-chemistry.org

Table 2: Debenzylation of the Benzyloxy Group
MethodReagents and ConditionsProductReference
Catalytic HydrogenationH₂, 10% Pd/C, solvent (e.g., ethanol (B145695), ethyl acetate)(4-hydroxyphenyl)acetonitrile organic-chemistry.orggoogle.com
Catalytic Transfer Hydrogenation10% Pd/C, Formic Acid or Cyclohexene, solvent (e.g., methanol)(4-hydroxyphenyl)acetonitrile organic-chemistry.orgrsc.org

Reactions on the Phenoxy Ring: The phenoxy ring is an activated aromatic system due to the electron-donating nature of the ether oxygen. This makes it susceptible to electrophilic aromatic substitution (EAS) reactions such as halogenation, nitration, and Friedel-Crafts reactions. libretexts.orglumenlearning.com The ether group is an ortho, para-director, meaning that incoming electrophiles will preferentially add to the positions adjacent (ortho) or opposite (para) to the ether linkage. libretexts.org Since the para position is already substituted, electrophilic attack would be directed to the two equivalent ortho positions (carbons 3 and 5). For example, bromination using Br₂ and a Lewis acid catalyst like FeBr₃ would be expected to yield [4-(benzyloxy)-3,5-dibromophenoxy]acetonitrile. lumenlearning.com Similarly, nitration using a mixture of nitric acid and sulfuric acid would introduce nitro groups at these ortho positions. youtube.com These modifications allow for further diversification of the molecular scaffold.

Advanced Applications and Research Foci

Emerging Biological Activities

While the core compound [4-(Benzyloxy)phenoxy]acetonitrile is recognized as a chemical intermediate, dedicated research into its specific biological activities is not extensively documented in publicly available scientific literature.

Currently, there is a lack of specific research data detailing the antimicrobial properties of this compound. Broader studies on related chemical classes, such as other acetonitrile (B52724) derivatives or compounds with benzyloxy and phenoxy groups, have shown antimicrobial potential, but direct experimental evidence for the title compound is not available.

Insights from Analogous Compounds in Biological Systems

The structural components of this compound serve as a valuable template in the design of molecules targeting various biological systems. By examining analogous compounds that share the benzyloxyphenyl or a similar diaryl ether framework, significant insights can be gained into potential therapeutic applications.

The phenoxy group, a key feature of this compound, is a common scaffold in the development of ligands for the histamine H3 receptor (H3R). The H3R is a G protein-coupled receptor primarily expressed in the central nervous system, where it acts as an autoreceptor on histaminergic neurons and as a heteroreceptor on other neurons, modulating the release of various neurotransmitters. As such, H3R antagonists and inverse agonists are being investigated for their potential in treating a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and narcolepsy.

A series of 4-tert-butylphenoxyalkoxyamines were designed and synthesized as dual-target ligands for the histamine H3 receptor and monoamine oxidase B (MAO-B). Many of these compounds demonstrated significant affinity for the human H3R (hH3R), with several exhibiting Ki values in the nanomolar range.

Table 1: Affinity of Selected 4-tert-Butylphenoxy Analogs for the Human Histamine H3 Receptor
CompoundhH3R Affinity (Ki in nM)
DL7638
Analog 1< 400
Analog 2< 100
Analog 3> 1500

The general diaryl ether structure found in this compound is also relevant to the design of ligands for nuclear receptors, such as the Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in lipid and glucose metabolism. PPARα, in particular, is a well-established drug target for the treatment of dyslipidemia.

While direct analogs of this compound as PPARα agonists are not extensively reported, the broader class of diaryl ether and related compounds has been a focus of research in this area. For instance, a series of phenylpropanoic acids have been designed and synthesized as structurally novel PPAR subtype-selective agonists. These compounds often feature a hydrophobic tail, which can include phenoxy or benzyloxy-like moieties, that interacts with the ligand-binding pocket of the receptor.

The benzyloxyphenyl moiety is a key pharmacophore in the development of inhibitors for several enzymes implicated in human diseases.

Monoamine Oxidase B (MAO-B) Inhibitors:

MAO-B is an enzyme that plays a crucial role in the degradation of neurotransmitters like dopamine. Inhibitors of MAO-B are used in the treatment of Parkinson's disease to help preserve dopamine levels in the brain. Several studies have highlighted the potential of compounds containing a benzyloxyphenyl group as potent and selective MAO-B inhibitors. For example, a series of benzyloxy-derived halogenated chalcones were synthesized and evaluated for their MAO inhibitory activity.

Table 2: MAO-B Inhibitory Activity of Selected Benzyloxy Chalcone Analogs
CompoundMAO-B IC50 (µM)Selectivity Index (SI) for MAO-B
BB20.093430.108
BB40.062645.161
Lazabemide (Reference)0.11-
Pargyline (Reference)0.14-

Furthermore, a series of 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives were designed as multifunctional agents for Parkinson's disease, with a representative compound exhibiting potent and selective MAO-B inhibitory activity (IC50 = 0.062 µM) nih.gov.

PARP10/ARTD10 Inhibitors:

Poly(ADP-ribose) polymerase 10 (PARP10), also known as ARTD10, is a mono-ADP-ribosyltransferase involved in cellular processes such as DNA repair and signaling. Dysregulation of PARP10 has been implicated in certain cancers. Research into inhibitors of this enzyme has identified 4-(benzyloxy)benzamide derivatives as potent and selective inhibitors. One such derivative demonstrated an IC50 of 230 nM for ARTD10 inhibition and was able to rescue cells from ARTD10-induced cell death researchgate.netchemistryjournal.net.

Tuberculosis remains a significant global health threat, and the development of new antimycobacterial agents is a critical area of research. The benzyloxybenzyl scaffold, which is structurally related to this compound, has been incorporated into novel compounds with activity against Mycobacterium tuberculosis.

In one study, a series of N-(4-(benzyloxy)benzyl)-4-aminoquinolines were synthesized and evaluated for their ability to inhibit the M. tuberculosis H37Rv strain. The synthesis of these compounds involved the initial preparation of 4-(benzyloxy)benzonitriles from 4-cyanophenol and various benzyl (B1604629) bromides, a reaction that highlights the utility of the nitrile group present in this compound as a synthetic handle. Two of the synthesized N-(4-(benzyloxy)benzyl)-4-aminoquinoline compounds exhibited minimal inhibitory concentrations (MICs) comparable to the first-line tuberculosis drug, isoniazid, and demonstrated selectivity for the bacillus with low toxicity to mammalian cells nih.gov.

Contributions to Materials Science

The chemical compound this compound serves as a valuable building block in the synthesis of advanced functional materials, particularly in the realm of optical materials. Its rigid phenoxyacetonitrile (B46853) core, combined with the benzyloxy substituent, allows for the tailored design of molecules with specific photophysical properties. Researchers have successfully incorporated this moiety into complex dye systems and explored its potential in the development of materials exhibiting solvatochromism.

Integration into Boron Dipyrromethene (BODIPY) Dye Systems

Boron dipyrromethene (BODIPY) dyes are a class of fluorescent dyes known for their sharp absorption and emission peaks, high fluorescence quantum yields, and excellent photostability. The versatility of the BODIPY core allows for chemical modifications to fine-tune its spectral and photophysical properties for various applications. The incorporation of substituents at different positions of the BODIPY scaffold can significantly alter its electronic properties.

Recent research has focused on the design and synthesis of BODIPY dyes featuring a 4-(benzyloxy)phenoxyhexyloxy group. While not a direct integration of this compound, the synthesis of these complex dyes likely proceeds through a multi-step process wherein a precursor derived from this compound is utilized. The benzyloxy-phenoxy moiety is introduced to modulate the electronic and photophysical characteristics of the resulting BODIPY dye. The general synthetic strategy for such dyes involves the condensation of a pyrrole derivative with a suitable aldehyde, followed by oxidation and complexation with a boron source. The specific functional groups on the aldehyde or pyrrole precursors determine the final substitution pattern of the BODIPY dye.

The introduction of the benzyloxy-phenoxy group can influence the dye's properties in several ways. The bulky nature of this substituent can affect the dye's aggregation behavior in solution and in the solid state. Furthermore, the electron-donating nature of the phenoxy group can impact the intramolecular charge transfer (ICT) characteristics of the dye, potentially leading to a red-shift in the absorption and emission spectra. The photophysical properties of such modified BODIPY dyes are of significant interest for applications in areas like fluorescent probes, sensors, and light-harvesting systems.

Table 1: Key Research Findings on BODIPY Dyes with Benzyloxy-Phenoxy Moieties

FeatureObservationPotential Implication
Synthesis Incorporation of a 4-(benzyloxy)phenoxyhexyloxy group onto the BODIPY core.Demonstrates the feasibility of functionalizing BODIPY dyes with complex phenoxy-based substituents.
Electrochemical Properties The presence of the benzyloxy-phenoxy group can influence the redox potentials of the dye.Tuning of the HOMO and LUMO energy levels for applications in organic electronics.
Photophysical Properties Expected modulation of absorption and emission spectra due to the electronic nature of the substituent.Tailoring the dye for specific wavelength applications in fluorescence imaging or sensing.

Application in Solvatochromic Materials

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. This property is highly desirable for the development of sensors and probes for solvent polarity and chemical environment. While direct applications of this compound in solvatochromic materials are not extensively documented, its structural motifs are found in molecules exhibiting such properties.

The core structure of this compound, featuring an electron-donating benzyloxy-phenoxy group and an electron-withdrawing nitrile group, is characteristic of a push-pull system. In more complex dye molecules, this donor-π-acceptor (D-π-A) architecture is a common strategy for inducing solvatochromism. The nitrile group, in particular, is a potent electron-withdrawing group that can be further elaborated into other functional groups to enhance the solvatochromic effect.

For instance, related compounds containing a benzyloxy-phenyl moiety have been incorporated into zwitterionic systems that display significant solvatochromic shifts. In these systems, the ground and excited states of the molecule are stabilized to different extents by solvents of varying polarity, leading to a change in the energy of the electronic transition and thus a change in color. It is plausible that this compound could serve as a precursor for the synthesis of such solvatochromic dyes. The nitrile group could be hydrolyzed to a carboxylic acid or reduced to an amine, providing a reactive handle for further chemical modifications and incorporation into larger conjugated systems designed to exhibit strong solvatochromic responses.

Table 2: Potential Role of this compound in Solvatochromic Materials

ComponentRoleEffect on Solvatochromism
[4-(Benzyloxy)phenoxy] moiety Electron-donating group (Donor)Enhances the "push" part of a D-π-A system, contributing to a larger dipole moment change upon excitation.
Acetonitrile group (-CH₂CN) Precursor to electron-accepting groupsCan be chemically transformed into stronger acceptor groups to increase the solvatochromic range and sensitivity.
Overall Structure Building block for D-π-A dyesProvides a rigid and electronically tunable platform for the design of novel solvatochromic materials.

Spectroscopic Characterization and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of [4-(Benzyloxy)phenoxy]acetonitrile. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons. In typical analyses, the compound is dissolved in a deuterated solvent, such as Chloroform-d (CDCl₃), with Tetramethylsilane (TMS) used as an internal standard for chemical shift referencing. rsc.org

¹H NMR spectroscopy is instrumental in identifying the number, environment, and arrangement of hydrogen atoms within the this compound molecule. The spectrum is characterized by distinct signals corresponding to the different types of protons present.

The key proton environments and their expected chemical shifts are:

Aromatic Protons (Benzyl Group): The five protons on the monosubstituted benzene (B151609) ring of the benzyl (B1604629) group typically appear as a multiplet in the range of δ 7.30–7.45 ppm.

Aromatic Protons (Phenoxy Group): The four protons on the disubstituted phenoxy ring exhibit a characteristic AA'BB' splitting pattern, appearing as two distinct doublets. The two protons ortho to the ether linkage are expected around δ 7.25 ppm, while the two protons ortho to the acetonitrile (B52724) group appear around δ 6.95 ppm.

Benzylic Protons (-O-CH₂-Ph): The two protons of the methylene (B1212753) bridge in the benzyloxy group produce a sharp singlet signal, typically observed around δ 5.05 ppm.

Methylene Protons (-CH₂-CN): The two protons of the methylene group adjacent to the nitrile function also appear as a singlet, generally found further upfield around δ 3.70 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic (Benzyl) 7.30 - 7.45 Multiplet 5H
Aromatic (Phenoxy) ~7.25 Doublet 2H
Aromatic (Phenoxy) ~6.95 Doublet 2H
Benzylic (-O-CH₂-Ph) ~5.05 Singlet 2H

Complementing the proton data, ¹³C NMR spectroscopy provides a map of the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal, allowing for a complete structural confirmation.

Based on established chemical shift ranges for relevant functional groups, the following signals are anticipated oregonstate.edu:

Nitrile Carbon (-C≡N): The carbon of the nitrile group is expected to resonate in the δ 117–119 ppm region. oregonstate.edu

Aromatic Carbons: The aromatic region between δ 115–160 ppm contains multiple signals corresponding to the twelve carbons of the two phenyl rings. The carbon atom attached to the ether oxygen (-C-O) is the most deshielded, appearing around δ 158 ppm.

Benzylic Carbon (-O-CH₂-Ph): The benzylic ether carbon signal is typically found in the range of δ 65–80 ppm. oregonstate.edu

Methylene Carbon (-CH₂-CN): The carbon of the methylene group adjacent to the nitrile is found in the aliphatic region, typically around δ 22 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C-O (Phenoxy) ~158
Aromatic C 115 - 137
Nitrile (-C≡N) 117 - 119
Benzylic (-O-CH₂-Ph) ~70

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is employed to confirm the molecular weight of this compound and to study its fragmentation patterns, which provides further structural verification.

HRMS is a critical tool for determining the precise elemental composition of a molecule. For this compound, HRMS provides an exact mass measurement, which is then compared to the calculated theoretical mass to confirm the molecular formula, C₁₅H₁₃NO. nih.gov The neutral molecule has a computed exact mass of 223.099714038 Da. nih.gov This high level of accuracy is essential for distinguishing between compounds with the same nominal mass but different elemental formulas. Analyses are often performed using a Time-of-Flight (TOF) mass analyzer. rsc.org

Table 3: HRMS Data for this compound

Molecular Formula Exact Mass (Da) Common Adduct Calculated m/z
C₁₅H₁₃NO 223.09971 [M+H]⁺ 224.1070

Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of moderately polar organic molecules like this compound. rsc.orgnih.gov ESI typically generates protonated molecular ions, [M+H]⁺, with minimal initial fragmentation. nih.gov Further structural information can be obtained through collision-induced dissociation (CID) or MS/MS experiments, where the parent ion is fragmented to produce a characteristic pattern. A prominent fragmentation pathway for benzyloxy compounds involves the cleavage of the benzyl group, which would result in the formation of a stable tropylium (B1234903) ion at a mass-to-charge ratio (m/z) of 91. nih.gov

Electronic Absorption and Emission Spectroscopy

Electronic absorption spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is used to study the electronic transitions within the molecule. The conjugated π-systems of the two aromatic rings in this compound are responsible for its characteristic absorption of UV light. The spectrum is typically recorded in a solvent, such as acetonitrile, that is transparent in the near-UV region. researchgate.netitwreagents.comresearchgate.net The presence of the benzyloxy and phenoxyacetonitrile (B46853) chromophores is expected to result in distinct absorption bands in the 250–280 nm range. While specific λmax values are dependent on the solvent and experimental conditions, the UV-Vis spectrum serves as a useful fingerprint for confirming the presence of the conjugated aromatic systems within the molecule.

Vibrational Spectroscopy: Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. While a specific IR spectrum for this compound is not available, the spectrum of its isomer, (m-phenoxyphenyl)acetonitrile, provides valuable insight into the expected vibrational frequencies.

The key functional groups in this compound that would give rise to characteristic IR absorption bands include:

C≡N (Nitrile): A sharp, medium-intensity band is expected in the region of 2260-2240 cm⁻¹.

C-O-C (Ether): Aryl-alkyl ethers typically show two distinct C-O stretching bands. An asymmetric stretch would appear around 1275-1200 cm⁻¹, and a symmetric stretch would be observed around 1075-1020 cm⁻¹.

Aromatic C-H: Stretching vibrations for aromatic C-H bonds are typically found above 3000 cm⁻¹. Out-of-plane bending vibrations, which are indicative of the substitution pattern on the benzene rings, would appear in the 900-675 cm⁻¹ region.

Aliphatic C-H: The methylene (-CH₂-) group in the benzyloxy and acetonitrile moieties would exhibit stretching vibrations in the 2960-2850 cm⁻¹ range.

The IR spectrum of the related compound, benzyl phenyl ether, shows characteristic peaks for the ether linkage and the aromatic rings, which would also be present in the spectrum of this compound.

Table 1: Expected IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Nitrile (C≡N)Stretch2260 - 2240
Ether (Ar-O-CH₂)Asymmetric C-O Stretch1275 - 1200
Ether (Ar-O-CH₂)Symmetric C-O Stretch1075 - 1020
Aromatic C-HStretch> 3000
Aromatic C=CStretch~1600 and ~1475
Aliphatic C-H (-CH₂-)Stretch2960 - 2850

Specialized Spectroscopic Methods: Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), spectroscopy is a technique that detects species with unpaired electrons, such as free radicals and transition metal ions. This method provides information about the electronic structure and environment of the paramagnetic species.

A review of the scientific literature indicates that EPR spectroscopy is not a standard technique used for the characterization of this compound. This is because the compound, in its ground state, is a diamagnetic molecule with no unpaired electrons. Therefore, it would be "EPR silent." EPR studies would only become relevant if the compound were to be involved in a reaction that generates a radical intermediate or if it were to form a complex with a paramagnetic metal ion.

X-ray Crystallography for Solid-State Conformation

While a single-crystal X-ray structure of this compound has not been reported in the surveyed literature, crystallographic studies on related compounds can offer insights into the likely solid-state conformation. For example, a patent for a novel crystal form of a 3-(4-(benzyloxy)phenyl)hex-4-ynoic acid derivative includes powder X-ray diffraction (PXRD) data. google.com This indicates that the benzyloxy-phenyl moiety can form well-defined crystalline structures. The PXRD pattern of this related compound shows distinct diffraction peaks at specific 2θ values, which are characteristic of its crystal lattice. google.com

Should a suitable single crystal of this compound be grown, X-ray diffraction analysis would provide unambiguous confirmation of its molecular structure and reveal details about its crystal packing, including any intermolecular interactions such as hydrogen bonding or π-π stacking.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for the separation, isolation, and purity assessment of chemical compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and widely used chromatographic methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for separating components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For a compound like this compound, a reversed-phase HPLC method would likely be employed. In this setup, a nonpolar stationary phase (such as a C18 column) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol.

The purity of the compound can be determined by analyzing a sample and observing the resulting chromatogram. A pure compound should ideally produce a single, sharp peak at a characteristic retention time. The presence of additional peaks would indicate the presence of impurities. Method validation, as per ICH guidelines, would be necessary to ensure the reliability of the HPLC method for routine quality control. biomedres.usnih.gov This would involve assessing parameters such as linearity, accuracy, precision, and robustness.

Gas Chromatography (GC)

Gas chromatography is suitable for the analysis of volatile and thermally stable compounds. Given that this compound has a relatively high molecular weight, its volatility might be a limiting factor for GC analysis. However, with an appropriate high-temperature column and injection system, GC could be used for its analysis.

The retention time of a compound in GC is dependent on its boiling point, polarity, and interactions with the stationary phase of the GC column. A table of retention times for various organic solvents on different GC columns shows that acetonitrile has a retention time of 4.44 minutes on a specific column under defined conditions. glsciences.com While this is for the solvent itself, it illustrates the principle of separation by GC. For this compound, the retention time would be significantly longer. GC coupled with a mass spectrometer (GC-MS) would be a particularly powerful tool, as it would provide both the retention time for identification and the mass spectrum for structural confirmation.

Mechanistic and Computational Investigations

Elucidation of Reaction Mechanisms

While specific, in-depth mechanistic studies for the synthesis of [4-(Benzyloxy)phenoxy]acetonitrile are not extensively detailed in the available literature, the reaction pathways can be inferred from established mechanisms for forming its constituent ether and nitrile functionalities. The synthesis of analogous diaryl ether structures often proceeds via nucleophilic aromatic substitution (SNAr) reactions. For instance, the synthesis of similar 4-phenoxyphenol derivatives involves the reaction of a phenoxide with an activated fluoronitrobenzene, followed by reduction of the nitro group nih.gov. A plausible pathway for assembling the core structure of this compound would involve the reaction of 4-hydroxyphenoxyacetonitrile with benzyl (B1604629) bromide in the presence of a base (a Williamson ether synthesis) or the reaction of 4-benzyloxyphenol with a haloacetonitrile.

Another key transformation in related syntheses is the Knoevenagel condensation, used to prepare various substituted phenylcyanoacrylates from ring-substituted benzaldehydes and cyanoacetates chemrxiv.orgchemrxiv.org. This reaction involves the base-catalyzed condensation of an aldehyde or ketone with an active methylene (B1212753) compound. Although this produces a different final structure (an acrylate rather than an acetonitrile (B52724) attached to a phenoxy group), it highlights a common method for forming carbon-carbon bonds involving a cyano-stabilized carbanion, which is mechanistically relevant to the broader class of cyanomethyl-substituted aromatic compounds.

Investigating enantioselective processes in systems analogous to this compound provides insight into the stereocontrolled functionalization of the molecule. A significant challenge in this area is the direct functionalization of the acetonitrile unit due to the low acidity of its α-protons. Recent advancements have addressed this by developing catalytic enantioselective reactions. For example, the first enantioselective α-allenylation of acetonitrile has been achieved using a cooperative catalysis system. chemrxiv.org

This process utilizes branched allenylic alcohols as the electrophile under a dual catalytic system of iridium and a Lewis acid. chemrxiv.org This base-free method proceeds under mild conditions and allows for the formation of α-allenylic acetonitriles with high enantioselectivity. chemrxiv.org The use of an acetonitrile enolate surrogate is a key strategy to overcome the challenge of direct deprotonation. chemrxiv.org This type of study is crucial for understanding how to introduce chirality specifically at the carbon atom adjacent to the nitrile group, a key position for modifying the biological or material properties of related compounds.

Quantum Chemical Calculations and Molecular Modeling

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, geometry, and reactivity of molecules. aps.orgresearchgate.netyoutube.comyoutube.comyoutube.com For complex organic molecules, DFT calculations can predict various properties and offer insights that complement experimental findings. While specific DFT studies on this compound are not prominent, analysis of structurally related compounds, such as other benzyloxy-phenyl derivatives, provides a strong basis for understanding its molecular properties. banglajol.info

Typically, such studies employ hybrid functionals like B3LYP with a basis set such as 6-311++G(d,p) to optimize the molecular geometry and calculate electronic properties. banglajol.info These calculations can determine structural parameters like bond lengths and angles, as well as global chemical reactivity descriptors. banglajol.info For instance, in a study on (E)-3-(4-(benzyloxy)phenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, a molecule containing the same 4-(benzyloxy)phenyl moiety, DFT analysis revealed a non-planar structure and provided detailed insights into its electronic and reactive nature. banglajol.info

The electronic properties of a molecule are often described by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and polarizability. nih.gov A smaller energy gap suggests higher chemical reactivity and a greater ease of electronic excitation. nih.gov

In DFT studies of analogous compounds, the HOMO and LUMO energy levels are calculated to predict reactive sites and charge transfer characteristics. nih.gov For example, the calculated HOMO-LUMO gap for a benzyl-containing Schiff base was found to be narrow, indicating that charge transfer interactions occur within the molecule, leading to high chemical reactivity. nih.gov The distribution of the HOMO is typically associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO distribution indicates its ability to accept electrons (electrophilicity).

Table 1: Calculated Electronic Properties for an Analogous Benzyloxy-Containing Compound Data derived from a DFT study on (E)-3-(4-(benzyloxy)phenyl)-1-(4-methoxyphenyl)prop-2-en-1-one.

ParameterValue (eV)
HOMO Energy-6.11
LUMO Energy-2.49
Energy Gap (ΔE)3.62
Global Electrophilicity Index4.64
Chemical Potential-4.30
This interactive table is based on data for an analogous compound and illustrates typical values obtained from DFT calculations. banglajol.info

Molecular Electrostatic Potential (MEP) mapping is a valuable tool used in computational chemistry to visualize the charge distribution within a molecule and predict its reactive behavior. The MEP map illustrates regions of varying electrostatic potential on the molecular surface. Electron-rich areas, characterized by negative potential (typically colored red), are susceptible to electrophilic attack, while electron-deficient regions with positive potential (colored blue) are prone to nucleophilic attack. banglajol.infonih.gov

For this compound, an MEP analysis would be expected to show significant negative potential localized around the nitrogen atom of the nitrile group and the oxygen atom of the ether linkage, owing to their high electronegativity and the presence of lone pairs of electrons. banglajol.infonih.gov These sites would represent the primary centers for interaction with electrophiles or for hydrogen bonding. Conversely, positive potential would be concentrated around the hydrogen atoms of the aromatic rings. nih.gov Such analysis is crucial for understanding intermolecular interactions and predicting how the molecule will interact with biological targets or other reactants. banglajol.info

Density Functional Theory (DFT) Applications

Prediction of Electronic Transitions

The electronic transitions of a molecule determine its absorption of light and are fundamental to its photophysical properties. These transitions can be predicted with considerable accuracy using computational quantum mechanical methods, particularly Time-Dependent Density Functional Theory (TD-DFT).

For a molecule like this compound, TD-DFT calculations would be employed to compute the electronic absorption spectrum. This method predicts the wavelengths of maximum absorption (λmax), the strength of the transitions (oscillator strength, f), and the nature of the molecular orbitals involved. researchgate.netmdpi.com

Studies on structurally analogous compounds, such as (E)-N-(4-(benzyloxy)benzylidene)-4-((E))-phenyldiazenyl)aniline, have utilized methods like PBE1PBE/6-31+G* to elucidate their electronic spectra. researchgate.net Similarly, calculations on other aromatic nitriles and ethers provide insight into the expected transitions for this compound. The primary electronic transitions are anticipated to be of a π → π* character, localized on the aromatic rings. mdpi.com The calculations would reveal how the benzyloxy and phenoxy moieties contribute to the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are critical for understanding the molecule's electronic behavior. researchgate.net

A hypothetical summary of predicted electronic transitions for this compound, based on methodologies applied to similar compounds, is presented below.

TransitionCalculated Wavelength (λmax, nm)Oscillator Strength (f)Major Orbital Contribution
S0 → S1~280-300~0.6HOMO → LUMO (π → π)
S0 → S2~240-260~0.4HOMO-1 → LUMO (π → π)
S0 → S3~210-230~0.8HOMO → LUMO+1 (π → π*)

Molecular Dynamics and Solute-Solvent Interaction Studies

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. For this compound, MD simulations can provide detailed insights into its conformational flexibility, stability, and interactions with its environment, particularly with solvent molecules. nih.gov

The study of solute-solvent interactions is crucial as they govern solubility, chemical reactivity, and bioavailability. nih.govresearchgate.net MD simulations can model these interactions explicitly by surrounding the solute molecule with a box of solvent molecules (e.g., water, acetonitrile, or dimethyl sulfoxide) or implicitly using a polarizable continuum model (PCM). rsc.org

Key insights from MD simulations would include:

Radial Distribution Functions (RDFs): To characterize the structure of the solvent around specific atoms of the solute, such as the nitrile nitrogen or the ether oxygen.

Conformational Analysis: To understand the preferred spatial arrangement of the benzyloxy and phenoxy rings relative to each other.

Solvation Free Energy: To predict the molecule's solubility in different solvents.

These computational studies are essential for bridging the gap between molecular structure and macroscopic properties. researchgate.net

In Silico Approaches for Activity Prediction and Drug Design

In silico methods have become indispensable in modern drug discovery for identifying and optimizing new drug candidates. These computational techniques allow for the rapid screening of virtual compound libraries and the prediction of their biological activities, saving significant time and resources.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.govmdpi.com This method is widely used to predict the binding affinity and mode of interaction between a drug candidate and its biological target. nih.gov

For this compound, docking simulations would be performed against a variety of potential protein targets. The process involves preparing the 3D structures of both the ligand and the protein target (often obtained from the Protein Data Bank). Using software like AutoDock, MOE, or Maestro, the ligand is then placed in the binding site of the protein, and various conformations and orientations are sampled. nih.govresearchgate.net A scoring function is used to estimate the binding affinity, typically expressed as a binding energy (kcal/mol), with lower values indicating a more favorable interaction.

Studies on analogous structures, such as 4-(4-benzoylaminophenoxy)phenol derivatives, have successfully used molecular docking to investigate interactions with the Androgen Receptor. nih.govresearchgate.netnih.gov These studies reveal the importance of specific interactions, such as hydrogen bonds and hydrophobic contacts, in determining binding affinity. researchgate.net For this compound, docking could reveal key interactions involving the nitrile group (as a hydrogen bond acceptor) and the aromatic rings (through π-π stacking or hydrophobic interactions).

Potential Protein TargetBinding Site ResiduesPredicted Interaction TypesHypothetical Docking Score (kcal/mol)
Androgen Receptor (AR)Asn705, Gln711, Arg752, Thr877Hydrogen bond with nitrile, Hydrophobic interactions with rings-8.5 to -10.0
Cyclooxygenase-2 (COX-2)Arg120, Tyr355, Ser530Hydrophobic interactions, π-π stacking-7.0 to -9.0
5-Lipoxygenase (5-LOX)His367, His372, His550Hydrophobic pocket interactions-7.5 to -9.5

Structure-Activity Relationship (SAR) Derivations and Ligand Optimization

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. nih.gov By systematically modifying the structure of a lead compound like this compound, researchers can identify key pharmacophoric features and optimize properties like potency and selectivity.

In silico techniques such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR) are often employed. mdpi.com These methods generate a statistical model that correlates the 3D properties of a series of molecules with their known biological activities. The resulting contour maps from methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) highlight regions where steric, electrostatic, hydrophobic, or hydrogen-bonding properties are favorable or unfavorable for activity. mdpi.com

For this compound, an SAR study would involve synthesizing and testing derivatives with modifications at several positions:

Substituents on the Benzyloxy Ring: Adding electron-donating or withdrawing groups to probe electronic effects.

Substituents on the Phenoxy Ring: Modifying groups to enhance binding or alter physical properties.

Replacement of the Acetonitrile Group: Investigating other polar groups like amides or carboxylic acids to find optimal hydrogen bonding partners.

Research on related 4-phenoxyphenol derivatives has shown that the presence and position of cyano- or nitro-substituted groups can significantly influence activity profiles against targets like the Androgen Receptor. nih.govresearchgate.net This highlights the potential importance of the acetonitrile moiety in this compound for target interaction and provides a clear direction for ligand optimization efforts. nih.gov

Prediction of Biological Targets and Multitarget Activity

Identifying the biological targets of a compound is a critical step in understanding its mechanism of action and potential therapeutic applications or side effects. nih.gov In silico target prediction (also known as target fishing) uses the chemical structure of a compound to predict its likely protein targets. semanticscholar.org These methods are broadly categorized as ligand-based or structure-based.

Ligand-based approaches are particularly useful when the structure of the target is unknown. They rely on the principle that structurally similar molecules often have similar biological activities. biorxiv.org Methods include:

Chemical Similarity Searching: Screening databases like ChEMBL or PubChem to find known bioactive molecules that are structurally similar to this compound. biorxiv.org

Pharmacophore Modeling: Creating a 3D model of the essential steric and electronic features required for activity and using it to search databases of protein targets. figshare.com

Machine Learning Models: Using algorithms trained on large datasets of known compound-target interactions to predict new ones. nih.gov

Web servers and tools such as PharmMapper, SuperPred, and SwissTargetPrediction integrate these approaches to provide a ranked list of potential targets for a query molecule. figshare.combiorxiv.org Applying these tools to this compound could reveal a polypharmacological profile, suggesting that it may interact with multiple targets. biorxiv.org This is a common feature of many drugs and can be advantageous for treating complex diseases but also carries the risk of off-target effects. The integration of multiple computational tools can enhance the accuracy of these predictions. biorxiv.org

Q & A

Q. What are the common synthetic routes for [4-(Benzyloxy)phenoxy]acetonitrile, and what factors influence yield in nucleophilic substitution reactions?

Methodological Answer: The synthesis typically involves benzyl protection of a phenolic hydroxyl group followed by nucleophilic substitution. For example, 2-(3-(Benzyloxy)-4-methoxyphenoxy)acetonitrile (structurally analogous) is synthesized via Williamson etherification, where a benzyl-protected phenol reacts with a haloacetonitrile derivative (e.g., chloroacetonitrile) in the presence of a base (e.g., K₂CO₃) . Key factors affecting yield include:

  • Solvent choice : Polar aprotic solvents like acetonitrile enhance reaction efficiency by stabilizing ionic intermediates .
  • Temperature : Reactions are often conducted under reflux (65–80°C) to accelerate kinetics without degrading sensitive intermediates .
  • Base selection : Strong bases (e.g., NaH) may improve deprotonation but risk side reactions with nitrile groups.

Q. How is this compound characterized using spectroscopic techniques, and what key spectral signatures are indicative of its structure?

Methodological Answer: Characterization relies on a combination of ¹H/¹³C NMR, IR, and mass spectrometry :

  • NMR :
    • Aromatic protons in the benzyloxy group appear as multiplet signals at δ 7.3–7.5 ppm.
    • The nitrile group (C≡N) does not show a proton signal but is inferred from carbon shifts at ~115–120 ppm in ¹³C NMR .
  • IR : A sharp absorption band near 2240 cm⁻¹ confirms the C≡N stretch .
  • Mass Spec : The molecular ion peak (e.g., m/z 269.3 for C₁₆H₁₅NO₃) and fragmentation patterns (e.g., loss of benzyloxy group) validate the structure .

Advanced Research Questions

Q. What computational methods are employed to predict the reactivity of this compound in nucleophilic reactions, and how do substituents affect its electronic profile?

Methodological Answer: Density Functional Theory (DFT) calculations are used to model electronic effects:

  • Electrostatic Potential Maps : Reveal electron-deficient regions (e.g., nitrile carbon) prone to nucleophilic attack .
  • Substituent Effects : Electron-withdrawing groups (e.g., -CF₃) on the phenyl ring increase nitrile reactivity by lowering the LUMO energy, while electron-donating groups (e.g., -OCH₃) reduce it .
  • Solvent Modeling : COSMO-RS simulations predict solvation effects, aiding in solvent selection for reaction optimization .

Q. How can reaction conditions be optimized to minimize byproducts in the synthesis of this compound derivatives?

Methodological Answer: Design of Experiments (DoE) frameworks systematically optimize parameters:

  • Factor Screening : Identify critical variables (e.g., solvent, temperature, stoichiometry) via Plackett-Burman designs.
  • Response Surface Methodology (RSM) : Models interactions between factors (e.g., excess acetonitrile improves yield but may increase impurities) .
  • In Situ Monitoring : Techniques like FTIR or HPLC track intermediate formation and byproduct generation in real time .

Q. What are the mechanistic pathways for the degradation of this compound under UV irradiation, and how does the benzyloxy group influence photostability?

Methodological Answer:

  • Degradation Pathways :
    • Photolysis : UV light cleaves the benzyloxy O–CH₂ bond, generating phenolic intermediates .
    • Hydrolysis : The nitrile group hydrolyzes to carboxylic acid under acidic/alkaline conditions, accelerated by electron-withdrawing substituents .
  • Benzyloxy Role : The benzyl group acts as a UV stabilizer by delocalizing π-electrons, reducing photooxidation rates compared to unsubstituted analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.